3-Methoxy-4-propoxy-5-nitrobenzaldehyde
Description
3-Methoxy-4-propoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups: a methoxy group (-OCH₃) at position 3, a propoxy group (-OCH₂CH₂CH₃) at position 4, and a nitro group (-NO₂) at position 5 on the aromatic ring. This compound is structurally significant due to its electron-withdrawing (nitro) and electron-donating (alkoxy) substituents, which influence its electronic properties, solubility, and reactivity. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Notably, its aldehyde group (-CHO) serves as a reactive site for condensation or nucleophilic addition reactions .
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
3-methoxy-5-nitro-4-propoxybenzaldehyde |
InChI |
InChI=1S/C11H13NO5/c1-3-4-17-11-9(12(14)15)5-8(7-13)6-10(11)16-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
DBGJIBGEBFJNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-Methoxy-4-propoxy-5-nitrobenzaldehyde, the following structurally related compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Differences and Trends
Solubility and Polarity :
- The propoxy group in this compound enhances its lipophilicity compared to hydroxy-substituted analogs like 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde , which exhibits hydrogen bonding and lower organic solubility .
- Ethoxy and methoxy substituents (e.g., 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde ) balance polarity and solubility, whereas nitro groups dominate reactivity .
Reactivity :
- The aldehyde group in this compound is more electrophilic than the carboxylic acid group in 4-Methoxy-3-nitrobenzoic acid , making it preferable for condensation reactions .
- 6-Nitroveratraldehyde lacks a propoxy chain, reducing steric hindrance and enabling faster nucleophilic attacks .
Synthetic Utility :
- Compounds with hydroxy groups (e.g., 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde ) are often acetylated or alkylated to improve stability, whereas propoxy-substituted derivatives avoid this step .
- Nitroveratraldehyde derivatives are favored in materials science due to their rigid structures, unlike the more flexible propoxy analog .
Thermal and Chemical Stability :
- 6-Nitroveratraldehyde and 4-Methoxy-3-nitrobenzoic acid exhibit higher thermal stability (decomposition >200°C) compared to propoxy-substituted benzaldehydes, which may degrade at lower temperatures due to alkoxy chain oxidation .
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